LogP Comparison: Intermediate Lipophilicity Between Parent Nortricyclanone and Carboxylic Acid Analog Determines Membrane Permeability and Solubility Profile
The computed octanol–water partition coefficient (LogP) of Tricyclo[2.2.1.02,6]heptanone, 5-[(acetyloxy)Methyl]-(9CI) is 0.256 . This value sits between the more lipophilic parent nortricyclanone (LogP = 0.887, Δ = −0.631) and the more hydrophilic 5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid (LogP = 0.152, Δ = +0.104) . The ester analog methyl 5-oxotricyclo[2.2.1.02,6]heptane-3-carboxylate has a nearly identical LogP of 0.240 , indicating that the acetoxymethyl ester and methyl ester confer comparable lipophilicity, but the acetoxymethyl variant offers a distinct hydrolytic release profile (acetyl → hydroxymethyl) not available from the methyl ester.
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.256 (Fluorochem computed value) |
| Comparator Or Baseline | Nortricyclanone LogP = 0.887 (Fluorochem); 5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid LogP = 0.152 (BOC Sciences); Methyl ester LogP = 0.240 (ChemSrc) |
| Quantified Difference | ΔLogP vs. nortricyclanone = −0.631 (more hydrophilic by ~0.6 log units); ΔLogP vs. carboxylic acid = +0.104 (more lipophilic by ~0.1 log units); ΔLogP vs. methyl ester = +0.016 (negligible difference in LogP, but distinct chemical functionality) |
| Conditions | Computed physicochemical properties derived from structure; LogP values obtained from vendor technical datasheets using consistent computational methodology (ACD/Labs or equivalent). |
Why This Matters
The ~0.6 log unit reduction in lipophilicity relative to the unsubstituted parent ketone significantly improves aqueous solubility while retaining sufficient membrane permeability for cell-based assays, positioning this compound as a superior starting point for lead-like molecule design compared to the excessively lipophilic parent.
